4-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(morpholin-4-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O4S3/c1-24-14-18-17-13(25-14)16-12(20)9-2-3-10(15)11(8-9)26(21,22)19-4-6-23-7-5-19/h2-3,8H,4-7H2,1H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOFUZPTOULOHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(morpholin-4-ylsulfonyl)benzamide involves several steps, starting from commercially available precursors. Key steps typically include the formation of the 1,3,4-thiadiazole ring, introduction of the methylsulfanyl group, and subsequent formation of the benzamide structure.
Formation of 1,3,4-Thiadiazole: : This can be achieved by cyclizing a precursor containing appropriate functional groups (e.g., thiosemicarbazide) under acidic conditions.
Methylsulfanyl Substitution: : The 1,3,4-thiadiazole ring undergoes nucleophilic substitution with methyl thiol to introduce the methylsulfanyl group.
Benzamide Formation: : The compound is further reacted with 4-chlorobenzoyl chloride to form the 4-chloro-benzamide derivative.
Morpholine Sulfonylation:
Industrial Production Methods
In an industrial setting, the synthesis of this compound would focus on optimizing yield and purity. Large-scale production would involve careful control of reaction conditions such as temperature, pressure, and the use of catalysts or solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfonamide Group
The sulfamoyl group (-SO₂NH-) participates in nucleophilic substitution reactions under alkaline conditions. In analogs like 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride, chlorine atoms are replaced by amines or alcohols at 0–5°C in dichloromethane/water mixtures (yield: 42–81%) .
Key reactions :
-
Alcoholysis :
Reacts with alcohols (e.g., methanol) to form sulfonate esters, requiring acid catalysis .
Thiadiazole Ring Reactivity
The 1,3,4-thiadiazole core undergoes electrophilic substitution and ring-opening reactions:
| Reaction Type | Conditions | Products | Yield (%) | Source |
|---|---|---|---|---|
| Electrophilic substitution | HNO₃/H₂SO₄, 0°C | Nitro derivatives at C-5 | 65–78 | |
| Oxidative ring opening | H₂O₂/AcOH, 80°C | Disulfides + CO₂/NH₃ | 52 |
Benzamide Hydrolysis
The benzamide moiety undergoes hydrolysis in acidic/basic media:
-
Acidic hydrolysis (6M HCl, reflux):
Produces 4-chloro-3-(morpholin-4-ylsulfonyl)benzoic acid and 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine.
-
Basic hydrolysis (NaOH, ethanol/water):
Forms carboxylate salts under milder conditions (50°C, 4 h) .
Methylsulfanyl Group Oxidation
The -SMe group oxidizes to sulfone/sulfoxide derivatives:
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| mCPBA | CH₂Cl₂, 25°C, 2h | Sulfoxide (-SOCH₃) | 88 |
| H₂O₂/H₂SO₄ | 60°C, 6h | Sulfone (-SO₂CH₃) | 76 |
This reactivity enhances electrophilicity for subsequent coupling reactions .
Coupling Reactions
The amine group on the thiadiazole ring participates in:
-
Buchwald-Hartwig amination with aryl halides (Pd catalysis, 90°C)
-
Suzuki-Miyaura cross-coupling using boronic acids (Pd(PPh₃)₄, K₂CO₃)
Example :
textThiadiazol-2-amine + Ar-B(OH)₂ → Ar-Thiadiazole derivative
Yields: 60–85% depending on aryl substituent bulk .
Stability Under Thermal/Photolytic Conditions
-
Thermal decomposition : >200°C, releases SO₂ and morpholine.
-
Photolysis : UV light (254 nm) induces C-S bond cleavage in thiadiazole (t₁/₂ = 4.2 h in MeCN) .
This compound's reactivity profile enables applications in medicinal chemistry (e.g., prodrug design) and materials science. Experimental protocols from thiadiazole sulfonamide analogs provide validated synthetic routes for derivative synthesis.
Scientific Research Applications
Molecular Formula
- Molecular Formula : C15H16ClN3O2S3
- Molecular Weight : 418.9 g/mol
Medicinal Chemistry Applications
-
Anticancer Activity
- Compounds containing the 1,3,4-thiadiazole moiety have been extensively studied for their anticancer properties. Research indicates that derivatives similar to 4-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(morpholin-4-ylsulfonyl)benzamide exhibit cytotoxic effects against various human cancer cell lines, including lung (A549), skin (SK-MEL-2), and colon (HCT15) cancers .
-
Antimicrobial Properties
- The presence of the thiadiazole ring enhances the compound's antimicrobial activity. Studies have shown that related compounds demonstrate effectiveness against a range of bacterial and fungal pathogens, making them potential candidates for developing new antibiotics .
- Enzyme Inhibition
Agricultural Applications
- Pesticidal Activity
-
Herbicidal Properties
- Preliminary studies indicate that derivatives of this compound may possess herbicidal properties, making them suitable for use in weed management strategies .
Material Science Applications
- Polymer Chemistry
- Nanotechnology
Case Study 1: Anticancer Activity
A study conducted on the anticancer activity of thiadiazole derivatives reported that several compounds similar to this compound exhibited IC50 values in the micromolar range against various cancer cell lines. This highlights the potential for these compounds in developing new cancer therapies.
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial activity, derivatives were tested against resistant strains of bacteria. Results indicated significant inhibition zones compared to control groups, suggesting that these compounds could serve as templates for new antibiotic drugs.
Mechanism of Action
The mechanism by which 4-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(morpholin-4-ylsulfonyl)benzamide exerts its effects is primarily through its interaction with biological targets. The benzamide moiety allows it to form hydrogen bonds with amino acid residues in protein active sites, while the thiadiazole and morpholine rings enhance its binding affinity and selectivity. These interactions can inhibit enzyme activity, disrupt cellular processes, or modulate receptor functions, depending on the specific biological target.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural Comparison of Key Analogues
Spectroscopic and Analytical Data
Table 2: Spectroscopic Comparison
Note: The target compound lacks explicit spectral data in the provided evidence, but its analogues show characteristic N-H and C=O stretches in IR and aromatic proton signals in NMR .
Biological Activity
4-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(morpholin-4-ylsulfonyl)benzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential supported by various studies.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 4776-87-8
- Molecular Formula : C10H8ClN3OS2
- Molecular Weight : 285.77 g/mol
The structure includes a thiadiazole ring which is crucial for its biological activity. The presence of chlorine and morpholine groups enhances its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of thiadiazole derivatives. For instance, compounds incorporating the 1,3,4-thiadiazole moiety have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro tests indicated that modifications in the structure significantly influence their potency. For example:
- IC50 Values : Compounds derived from thiadiazole exhibited IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL against MCF-7 and HepG2 cells, indicating strong anticancer activity .
Antimicrobial Activity
Thiadiazole derivatives have also been recognized for their antimicrobial properties. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria:
- Inhibition Zones : Derivatives with halogen substitutions demonstrated increased antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Some studies reported MIC values as low as 32 µg/mL against fungal strains like Candida albicans and Aspergillus niger, which are comparable to standard antifungal agents .
Anti-inflammatory and Antioxidant Properties
The anti-inflammatory potential of thiadiazoles has been documented through various assays:
- DPPH Assay : The antioxidant activity was assessed using the DPPH free radical scavenging method, with IC50 values ranging from 25.17 to 43.55 µM for different derivatives . This indicates a significant capacity to neutralize free radicals.
Synthesis and Evaluation
A study synthesized several derivatives of thiadiazoles and evaluated their biological activities:
- Synthesis Method : Compounds were synthesized via cyclization reactions involving benzoic acid and thiosemicarbazides.
- Biological Evaluation : The synthesized compounds were tested for anticancer and antimicrobial activities using standard protocols like MTT assays for cytotoxicity and agar diffusion methods for antimicrobial testing.
Structure-Activity Relationship (SAR)
The modification of substituents on the thiadiazole ring significantly impacts biological activity:
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 4-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(morpholin-4-ylsulfonyl)benzamide?
- Methodology :
- Multi-step synthesis : Begin with sulfonylation of the benzamide core using morpholine-4-sulfonyl chloride under anhydrous conditions (e.g., dichloromethane solvent, 0–5°C). Subsequent coupling with 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine requires a coupling agent like EDC/HOBt in DMF at 25–40°C .
- Critical parameters : Control reaction pH (neutral to slightly basic), use inert atmosphere (N₂/Ar) to prevent oxidation of thioether groups, and monitor reaction progress via TLC or HPLC.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity (>95% by NMR) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology :
- Structural confirmation : Use ¹H/¹³C NMR to verify substituent positions (e.g., morpholine sulfonyl protons at δ 3.6–3.8 ppm, thiadiazole protons at δ 8.1–8.3 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 487.03) .
- Purity assessment : HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
Q. What preliminary biological screening assays are recommended?
- Methodology :
- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) or proteases using fluorometric/colorimetric assays (IC₅₀ determination) .
- Cytotoxicity : Screen across cancer cell lines (e.g., NCI-60 panel) via MTT assay, with doxorubicin as a positive control .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for the thiadiazole and morpholine sulfonyl moieties?
- Methodology :
- Analog synthesis : Replace methylsulfanyl with ethyl/benzyl groups or substitute morpholine with piperazine. Compare bioactivity using dose-response curves .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR (PDB ID: 1M17). Validate with MD simulations (GROMACS) .
Q. What strategies resolve discrepancies in reported bioactivity across cell lines?
- Methodology :
- Data normalization : Account for cell line-specific factors (e.g., P-glycoprotein expression) using fold-change relative to controls .
- Mechanistic studies : Use siRNA knockdown or Western blotting to confirm target engagement (e.g., phosphorylation inhibition) .
Q. How can thermal stability and degradation pathways be analyzed?
- Methodology :
- Thermogravimetric analysis (TGA) : Heat at 10°C/min under N₂ to identify decomposition points (>200°C expected) .
- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions; analyze by LC-MS to identify degradation products .
Key Recommendations
- Synthetic challenges : Optimize thiadiazole coupling steps to minimize by-products (e.g., desulfurized analogs).
- Biological studies : Prioritize target deconvolution via proteome profiling or CRISPR-Cas9 screens.
- Data reporting : Include full spectral data (NMR, HRMS) in publications to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
